1-Benzyl-3-formylaminopyrrolidine
Description
1-Benzyl-3-formylaminopyrrolidine is a pyrrolidine derivative characterized by a benzyl group at the 1-position and a formylamide (-NHCHO) substituent at the 3-position. Its structure combines a rigid pyrrolidine ring with functional groups that influence its electronic and steric properties, making it a subject of interest for comparative studies with analogs such as 1-Benzyl-3-acetamidopyrrolidine and (3R)-(-)-1-Benzyl-3-aminopyrrolidine.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)formamide |
InChI |
InChI=1S/C12H16N2O/c15-10-13-12-6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,13,15) |
InChI Key |
QRFDJNLDLPTOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Benzyl-3-acetamidopyrrolidine
- Structure and Functional Group : Features an acetamide (-NHCOCH₃) group at the 3-position instead of a formylamide.
- Molecular Data: Molecular formula: C₁₃H₁₈N₂O (inferred from nomenclature) Average molecular weight: ~218.30 g/mol (estimated) CAS Registry Number: 114636-30-5
- Acetamides are generally more hydrolytically stable than formylamides due to the electron-donating methyl group, which stabilizes the carbonyl .
(3R)-(-)-1-Benzyl-3-aminopyrrolidine
- Structure and Functional Group : Contains a primary amine (-NH₂) at the 3-position, lacking the formyl or acetyl substituent.
- Molecular Data :
- Key Differences :
- The absence of an acyl group results in higher basicity and nucleophilicity at the 3-position amine.
- Simplified structure may enhance solubility in polar solvents compared to acylated derivatives.
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The formylamide group in this compound is more reactive toward hydrolysis than its acetamide analog, as observed in related pyrrolidine systems . This property could be exploited in prodrug design or controlled-release applications.
- Stereochemical Influence: The (3R)-configuration in (3R)-(-)-1-Benzyl-3-aminopyrrolidine highlights the role of chirality in biological activity, suggesting that stereoselective synthesis of the formylamide derivative may be critical for pharmacological optimization .
- Synthetic Utility: The benzyl group in all three compounds provides a handle for further functionalization, such as hydrogenolysis to generate secondary amines or intermediates for cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
